![molecular formula C14H26O2 B164024 1-Propanol, 2-methyl-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]- CAS No. 128119-70-0](/img/structure/B164024.png)
1-Propanol, 2-methyl-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanol, 2-methyl-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy-] is a chemical compound used in scientific research applications. This compound is synthesized using a specific method and has unique biochemical and physiological effects. In 2.1]hept-2-yl)oxy-].
Mecanismo De Acción
The mechanism of action of 1-Propanol, 2-methyl-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy-] is not fully understood. However, it is believed to act as a polar aprotic solvent, which can solubilize a wide range of organic compounds. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
1-Propanol, 2-methyl-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy-] has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory conditions. It has also been shown to have analgesic effects, which may be useful in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Propanol, 2-methyl-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy-] in lab experiments include its solubility and ability to solubilize a wide range of organic compounds. It is also relatively non-toxic and has low volatility. However, its limitations include its high cost and the complex synthesis method required to obtain it.
Direcciones Futuras
There are several future directions for 1-Propanol, 2-methyl-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy-]. One potential direction is the development of new compounds based on its structure, which may have potential therapeutic applications. Another direction is the investigation of its antioxidant properties and potential use in the treatment of oxidative stress-related conditions. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic effects.
Conclusion:
In conclusion, 1-Propanol, 2-methyl-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy-] is a chemical compound with unique properties that make it useful in scientific research applications. It is synthesized using a complex method and has various biochemical and physiological effects. Its advantages and limitations make it a valuable tool in lab experiments, and there are several future directions for its research and development.
Métodos De Síntesis
The synthesis of 1-Propanol, 2-methyl-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy-] is a complex process. It involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]hept-2-ene with peracetic acid in the presence of a catalyst. The resulting product is then treated with propanol to obtain 1-Propanol, 2-methyl-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy-].
Aplicaciones Científicas De Investigación
1-Propanol, 2-methyl-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy-] is used in various scientific research applications. It is commonly used as a solvent for the extraction of essential oils from plants. It is also used as a reagent in organic synthesis and as a stabilizer for polymers. Additionally, it has been used in the synthesis of new compounds with potential pharmaceutical applications.
Propiedades
Número CAS |
128119-70-0 |
|---|---|
Nombre del producto |
1-Propanol, 2-methyl-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]- |
Fórmula molecular |
C14H26O2 |
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
2-methyl-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-1-ol |
InChI |
InChI=1S/C14H26O2/c1-10(8-15)9-16-12-7-11-5-6-14(12,4)13(11,2)3/h10-12,15H,5-9H2,1-4H3 |
Clave InChI |
YCOHHRPARVZBHK-UHFFFAOYSA-N |
SMILES |
CC(CO)COC1CC2CCC1(C2(C)C)C |
SMILES canónico |
CC(CO)COC1CC2CCC1(C2(C)C)C |
Otros números CAS |
128119-70-0 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



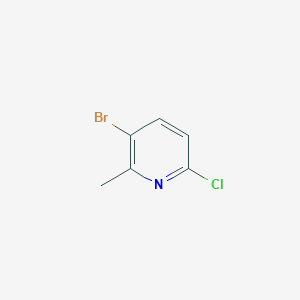

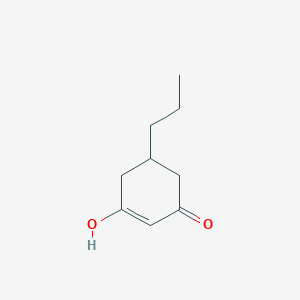
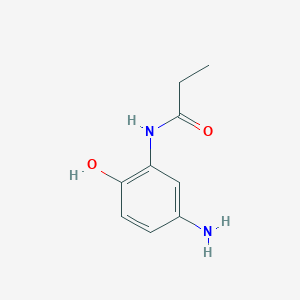

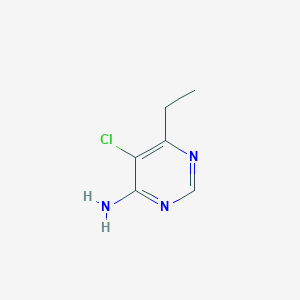
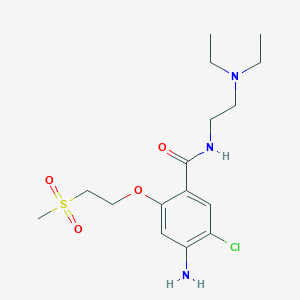


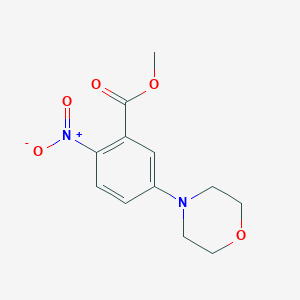


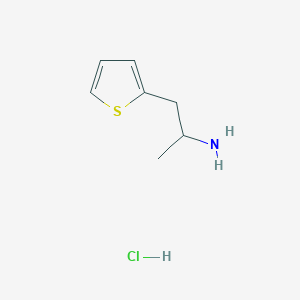
![3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid](/img/structure/B164002.png)